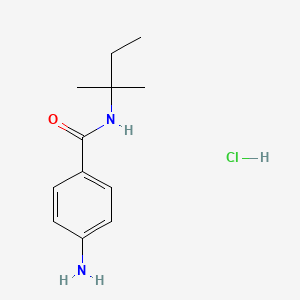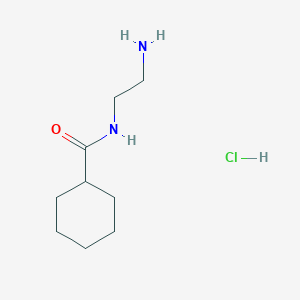
4-氯-N-(2,2,2-三氟乙基)吡啶-2-甲酰胺
描述
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both trifluoroethyl and chloropyridine groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
科学研究应用
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material science: Utilized in the synthesis of fluorinated materials with unique properties, such as increased hydrophobicity and thermal stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized products depending on the specific reaction conditions.
Reduction: Reduced amide or amine derivatives.
Hydrolysis: 4-chloropyridine-2-carboxylic acid and 2,2,2-trifluoroethylamine.
作用机制
The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, while the chloropyridine moiety can facilitate binding to target proteins .
相似化合物的比较
Similar Compounds
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide: Unique due to the combination of trifluoroethyl and chloropyridine groups.
2,2,2-trifluoroethylamine derivatives: Similar in terms of the trifluoroethyl group but may lack the chloropyridine moiety.
Chloropyridine derivatives: Similar in terms of the chloropyridine group but may lack the trifluoroethyl moiety.
Uniqueness
The uniqueness of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide lies in its dual functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-1-2-13-6(3-5)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPYEKQGPJVSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)




![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)

